An In-Depth Technical Guide to Methyl 4-bromo-2-chloropyridine-3-carboxylate (CAS No. 1064678-14-3)
An In-Depth Technical Guide to Methyl 4-bromo-2-chloropyridine-3-carboxylate (CAS No. 1064678-14-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-2-chloropyridine-3-carboxylate is a versatile trifunctional heterocyclic building block, pivotal in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an ester, a chloro group, and a bromo group on a pyridine scaffold—offers multiple, distinct reaction sites. This guide provides a comprehensive overview of its chemical properties, a comparative analysis of synthetic methodologies, an in-depth look at its reactivity with detailed experimental protocols, and its applications as a key intermediate in the development of bioactive compounds.
Core Compound Identification and Properties
Methyl 4-bromo-2-chloropyridine-3-carboxylate, also known as methyl 4-bromo-2-chloronicotinate, is a cornerstone intermediate for constructing complex molecular architectures.[1][2][3] Its strategic placement of functional groups allows for sequential and site-selective modifications, a highly desirable trait in multi-step synthesis.
Physicochemical and Spectroscopic Data
A precise understanding of the compound's physical and spectral properties is fundamental for its application in a research setting, enabling accurate identification, purity assessment, and reaction monitoring.
| Property | Value | Source(s) |
| CAS Number | 1064678-14-3 | [3] |
| Molecular Formula | C₇H₅BrClNO₂ | [2][3] |
| Molecular Weight | 250.48 g/mol | [2][3] |
| Appearance | Solid, powder | [4] |
| Melting Point | 54-58 °C | [3] |
| Solubility | Data not readily available | [3] |
| IUPAC Name | methyl 4-bromo-2-chloropyridine-3-carboxylate | [3] |
| Synonyms | Methyl 4-bromo-2-chloronicotinate | [2] |
| SMILES | COC(=O)C1=C(C=CN=C1Cl)Br | [3] |
| InChI Key | FITBMOURWDPXGV-UHFFFAOYSA-N | [3] |
Spectroscopic Data Interpretation:
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling constants dictated by the electronic effects of the bromo, chloro, and carboxylate substituents. The methyl ester protons would present as a singlet, typically around 3.9 ppm.
-
¹³C NMR: The spectrum would show seven distinct carbon signals, including the carbonyl carbon of the ester, the methyl carbon, and the five carbons of the substituted pyridine ring.
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms. A high-resolution mass spectrum would confirm the elemental composition. For instance, a reported MS (m/z) for the protonated molecule [M+H]⁺ is 252.0.[5]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the ester group (typically ~1730 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring, and C-Cl and C-Br stretching frequencies.
Below is the chemical structure of the topic compound.
Caption: Structure of Methyl 4-bromo-2-chloropyridine-3-carboxylate.
Synthesis Methodologies: A Comparative Analysis
The synthesis of Methyl 4-bromo-2-chloropyridine-3-carboxylate can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Below is a comparison of the primary synthetic strategies.[6][7]
| Synthesis Route | Starting Material(s) | Key Reagents & Conditions | Advantages | Disadvantages | Source(s) |
| Directed Ortho-Metalation | 4-Bromo-2-chloropyridine | 1. Lithium diisopropylamide (LDA), THF, -80°C2. Methyl chloroformate | High regioselectivity; direct introduction of the carboxylate group. | Requires cryogenic temperatures and strictly anhydrous conditions; use of strong organolithium base. | [5] |
| Halogenation & Esterification | 2-Chloropyridine-3-carboxylic acid | 1. Brominating agent (e.g., Br₂)2. Methanol, acid catalyst (e.g., H₂SO₄) | Utilizes commercially available starting materials; classic, well-understood reactions. | Bromination may yield regioisomers requiring purification; acidic conditions for esterification. | [3] |
| Cyclization Reactions | Butadiene derivatives | Acidic conditions | Potentially high yields under mild conditions. | Requires synthesis of specific acyclic precursors. | [3] |
Detailed Experimental Protocol: Directed Ortho-Metalation
This protocol provides a robust and high-yielding method for the synthesis of the title compound from 4-bromo-2-chloropyridine. The causality behind the experimental choices lies in the use of a strong, sterically hindered base (LDA) to regioselectively deprotonate the pyridine ring at the C3 position, which is activated by the adjacent chloro and bromo substituents. The subsequent quenching with an electrophile (methyl chloroformate) installs the desired ester functionality.[5]
Materials:
-
4-Bromo-2-chloropyridine
-
Lithium diisopropylamide (LDA) solution (e.g., 1.8 M in THF)
-
Methyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Hexane
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), prepare a solution of lithium diisopropylamide (1.1 equivalents) in anhydrous THF. Cool the solution to -85 °C using a suitable cooling bath.
-
Addition of Starting Material: Slowly add a solution of 4-bromo-2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise to the stirred LDA solution, maintaining the temperature at -85 °C.
-
Deprotonation: Stir the reaction mixture at -80 °C for 30 minutes to ensure complete deprotonation.
-
Electrophilic Quench: In a separate flask, prepare a solution of methyl chloroformate (excess, ~10 equivalents) in anhydrous THF and cool it to -80 °C. Transfer the reaction mixture from step 3 dropwise via cannula to the stirred methyl chloroformate solution.
-
Reaction Completion: Stir the resulting mixture at -80 °C for 50 minutes.
-
Quenching and Work-up: Quench the reaction by adding concentrated aqueous NaHCO₃. Allow the mixture to warm to room temperature and dilute with ethyl acetate.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography on silica gel, eluting with a hexane/ethyl acetate mixture (e.g., 4:1) to yield the title compound.[5]
Caption: Experimental workflow for the directed ortho-metalation synthesis.
Reactivity and Synthetic Applications
The synthetic utility of Methyl 4-bromo-2-chloropyridine-3-carboxylate stems from the differential reactivity of its halogen substituents. The chlorine atom at the 2-position and the bromine atom at the 4-position are both amenable to displacement via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9][10] This allows for the sequential and selective introduction of various substituents, making it a valuable scaffold in combinatorial chemistry and drug discovery. The electron-withdrawing nature of the pyridine ring and the halogen substituents makes the C-Cl and C-Br bonds susceptible to oxidative addition to a Pd(0) catalyst.[8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[11][12] In the context of the title compound, this reaction can be used to introduce aryl or alkyl groups at either the 2- or 4-position, depending on the reaction conditions and the relative reactivity of the C-Cl and C-Br bonds. Generally, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, which can allow for selective coupling at the 4-position.
General Protocol for Suzuki-Miyaura Coupling: This protocol is a generalized starting point and may require optimization for specific boronic acids.
Materials:
-
Methyl 4-bromo-2-chloropyridine-3-carboxylate (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the pyridine substrate, arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture (typically 80-110 °C) with stirring and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[11][12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[10] This reaction is crucial for introducing amine functionalities, which are prevalent in many pharmaceutical agents. Similar to the Suzuki coupling, selective amination at the 4-position (C-Br) can often be achieved under milder conditions than at the 2-position (C-Cl).
General Protocol for Buchwald-Hartwig Amination: This is a representative protocol; the choice of ligand and base is critical and often substrate-dependent.
Materials:
-
Methyl 4-bromo-2-chloropyridine-3-carboxylate (1.0 equiv.)
-
Amine (1.2-1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Catalyst Activation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base. Add the solvent and stir briefly.
-
Addition of Reagents: Add the pyridine substrate and the amine.
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by chromatography.[8][9]
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- 5. Synthesis routes of Methyl 4-bromo-2-chloropyridine-3-carboxylate [benchchem.com]
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